Aneratrigine hydrochloride
Description
Scientific Background and Research Significance of Voltage-Gated Sodium Channels
Voltage-gated sodium (Nav) channels are crucial membrane proteins that facilitate the rapid influx of sodium ions into cells, a process fundamental to the generation and propagation of action potentials in excitable cells like neurons. frontiersin.org This role places them at the center of neuronal excitability and signal transmission. frontiersin.org The family of voltage-gated sodium channels includes several subtypes, each with distinct distributions and physiological functions. nih.gov
In the context of pain signaling, specific subtypes of Nav channels are of particular interest to researchers. nih.gov Channels such as Nav1.7, Nav1.8, and Nav1.9 are predominantly expressed in peripheral sensory neurons and are considered key players in the transmission of pain signals. frontiersin.org Dysregulation of these channels, including changes in their expression, localization, and function, can lead to neuronal hyperexcitability, a hallmark of chronic pain states like neuropathic pain. mdpi.com For instance, after nerve injury, the expression of Nav1.8 may be downregulated in the injured neurons but upregulated in adjacent uninjured neurons, contributing to the persistence of pain. mdpi.com The Nav1.7 channel is considered a "threshold channel" that regulates the generation of action potentials and has been linked to several hereditary pain disorders. frontiersin.org The significant role of these specific Nav channel subtypes in pain pathophysiology makes them prime targets for the development of novel analgesic drugs. frontiersin.orgnih.gov
Historical Context of Sodium Channel Modulator Development in Neuropathic Pain Research
The use of sodium channel blockers for the management of neuropathic pain has a history rooted in the clinical application of drugs initially developed for other conditions. nih.govpnas.org Medications such as certain anticonvulsants and antiarrhythmics were observed to be effective in alleviating neuropathic pain. nih.govnih.govpnas.org This clinical efficacy highlighted the potential of modulating sodium channels as a therapeutic strategy for this type of pain. nih.govnih.gov
These early, non-selective sodium channel blockers, such as carbamazepine (B1668303) and lidocaine, provided proof-of-concept for this approach. nih.govnih.gov However, their lack of specificity for the Nav channel subtypes involved in pain, and their action on channels in the central nervous system and other tissues, often led to a narrow therapeutic window and undesirable side effects. nih.govpnas.org This limitation spurred the search for more selective sodium channel modulators.
The advancement of molecular biology and electrophysiology techniques allowed for a more detailed understanding of the different Nav channel subtypes and their specific roles in pain pathways. frontiersin.orgresearchgate.net This led to a shift in drug discovery efforts towards the development of subtype-selective blockers. The goal was to design compounds that could specifically target the Nav channels responsible for pain transmission in the peripheral nervous system, thereby offering improved efficacy and a better safety profile. nih.govpnas.org This targeted approach represents the modern era of sodium channel modulator development for neuropathic pain.
Rationale for Investigating Aneratrigine (B12380354) (hydrochloride) as a Selective Nav Channel Blocker
Aneratrigine (hydrochloride) has been identified as a blocker of the sodium channel protein type 9 subunit alpha (Nav1.7). evitachem.commedchemexpress.comimmunomart.comcaltagmedsystems.co.ukmedchemexpress.comszabo-scandic.com This positions it as a compound of interest for neuropathic pain research. medchemexpress.comimmunomart.comcaltagmedsystems.co.ukmedchemexpress.comszabo-scandic.com The investigation of Aneratrigine is driven by the need for more effective and targeted therapies for neuropathic pain, a condition that is often difficult to manage with existing treatments. nih.govnih.gov
The rationale for focusing on a selective Nav channel blocker like Aneratrigine stems from the desire to minimize the off-target effects associated with non-selective sodium channel modulators. nih.govpnas.org By specifically targeting a channel subtype that is critically involved in pain signaling, researchers aim to achieve a more favorable therapeutic outcome. nih.gov Aneratrigine is being studied for its potential to modulate pain pathways by inhibiting neuronal excitability. evitachem.com The hydrochloride form of the compound is utilized to improve its solubility and stability for research applications. evitachem.com
Research into Aneratrigine is part of a broader effort to develop novel, non-opioid analgesics. frontiersin.org The development of subtype-selective inhibitors like Aneratrigine faces challenges, including ensuring high selectivity and translating preclinical findings into clinical efficacy. frontiersin.org However, the potential to provide a new therapeutic option for patients suffering from neuropathic pain provides a strong impetus for its continued investigation in the fields of chemical biology and neuroscience. yale.edu
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H21Cl2F2N5O2S2 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
5-chloro-2-fluoro-4-[4-fluoro-2-[methyl-[2-(methylamino)ethyl]amino]anilino]-N-(1,3-thiazol-4-yl)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H20ClF2N5O2S2.ClH/c1-23-5-6-27(2)17-7-12(21)3-4-15(17)25-16-9-14(22)18(8-13(16)20)31(28,29)26-19-10-30-11-24-19;/h3-4,7-11,23,25-26H,5-6H2,1-2H3;1H |
InChI Key |
OLAQPWFDLPCZFY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C1=C(C=CC(=C1)F)NC2=CC(=C(C=C2Cl)S(=O)(=O)NC3=CSC=N3)F.Cl |
Origin of Product |
United States |
Synthetic Chemistry and Advanced Medicinal Chemistry of Aneratrigine Hydrochloride
Comprehensive Synthetic Methodologies for Aneratrigine (B12380354) (hydrochloride)
The synthesis of Aneratrigine involves a multi-step process, beginning with commercially available starting materials and culminating in the formation of the final active compound. evitachem.comnewdrugapprovals.org The hydrochloride salt form is typically prepared in the final step to improve the compound's solubility and stability for pharmaceutical applications. evitachem.com
Detailed Reaction Pathways and Optimized Synthesis Protocols
The synthesis of Aneratrigine can be accomplished through various routes, with specific pathways optimized to maximize yield and purity. A representative synthesis involves the coupling of key aromatic fragments followed by a deprotection step. newdrugapprovals.org
One documented pathway begins with the reaction of 2,4-Difluoro-1-nitrobenzene with tert-butyl methyl (pyridin-3-yl)carbamate in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). newdrugapprovals.org This initial step forms a key intermediate. The reaction is typically heated to ensure completion. Subsequent steps involve further modifications and couplings to build the complex scaffold of the molecule. newdrugapprovals.org
A crucial final stage in the synthesis is the deprotection of a protecting group, such as a tert-butoxycarbonyl (Boc) group. newdrugapprovals.org This is often achieved by treating the protected precursor with an acid, for instance, hydrochloric acid (HCl) in methanol. This reaction not only removes the protecting group but also forms the hydrochloride salt of the final compound in a single step. The resulting solid product can then be purified by filtration and washing. newdrugapprovals.org
Table 1: Example Synthesis Step for an Aneratrigine Precursor
| Step | Reactants | Reagents & Solvents | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| 1 | 2,4-Difluoro-1-nitrobenzene, tert-butyl methyl (pyridin-3-yl)carbamate | K₂CO₃, DMF | 60–70 °C, 2 hours | Formation of diaryl ether intermediate | newdrugapprovals.org |
| 2 | tert-butyl (1-(2-((4-(Ν-(tert-butoxycarbonyl)-N-(thiazol-4-yl)sulfamoyl)—2-chloro-5-fluorophenyl)amino)-5-fluorophenyl)pyrlidin-3-yl) (methyl)carbamate | 1.25 M HCl in MeOH | 40–50 °C, overnight | Deprotection and formation of Aneratrigine hydrochloride | newdrugapprovals.org |
Scalability Considerations for Research Material Production
The production of Aneratrigine for extensive preclinical and clinical research requires a synthetic route that is not only efficient but also scalable. Scaling up a multi-step synthesis from milligram or gram-scale to kilogram-scale introduces several challenges. Key considerations include the cost and availability of starting materials, the safety of the chemical transformations, and the efficiency of purification methods.
For a synthesis like that of Aneratrigine, scalability would focus on:
Reagent Choice: Utilizing cost-effective and readily available reagents is paramount. The documented synthesis uses common reagents like K₂CO₃ and HCl. newdrugapprovals.org The development of transition-metal-free synthesis methods for key fragments, such as aryl amines, is a significant area of research that can improve scalability and reduce costs associated with precious metal catalysts. nih.govorganic-chemistry.org
Process Safety: Reactions must be safe to perform on a large scale. Exothermic reactions, such as nitrations or certain coupling reactions, require careful thermal management. The use of volatile or hazardous solvents would also need to be minimized or replaced with safer alternatives.
Purification: Chromatographic purification, which is common in lab-scale synthesis, is often impractical and expensive at an industrial scale. Developing protocols that allow for purification via crystallization or precipitation is crucial for large-scale production. The final step of the Aneratrigine synthesis, which yields the product as a solid that can be filtered, is advantageous for this reason. newdrugapprovals.org
Design and Synthesis of Aneratrigine (hydrochloride) Analogues and Derivatives
The discovery of Aneratrigine is part of a broader effort to develop selective sodium channel blockers. The design and synthesis of analogues are guided by Structure-Activity Relationship (SAR) studies and modern computational methods to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Nav Channel Modulation
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For sodium channel blockers like Aneratrigine, SAR exploration involves systematically modifying different parts of the molecule and assessing the impact on Nav channel inhibition. nih.gov Key structural regions of Aneratrigine for SAR studies would include:
The Thiazole Ring: Modifications to this heterocyclic ring could influence interactions with the target protein.
The Sulfonamide Linker: The geometry and electronic properties of this linker are critical for correctly positioning the aromatic rings within the binding site.
Substituted Phenyl Rings: The fluorine and chlorine substituents on the phenyl rings are likely crucial for binding affinity and selectivity. Altering the position or nature of these halogens can significantly impact activity. For example, the development of other Nav channel blockers like raxatrigine (B1684372) involved detailed exploration of substitutions on phenyl rings to optimize activity for specific channel subtypes. oatext.com
The Amino Side Chain: This basic group is often important for interacting with acidic residues in the ion channel pore and can influence the molecule's physical properties.
By synthesizing a library of analogues with variations at these positions, medicinal chemists can build a detailed SAR model to guide the design of more effective and selective Nav channel modulators. nih.gov
Application of Modern Drug Design Principles in Analogue Development
Modern drug design leverages a combination of theoretical and experimental approaches to accelerate the discovery of new medicines. For Aneratrigine analogues, these principles would be applied to optimize the lead compound. tarosdiscovery.com
Structure-Based Drug Design (SBDD): With the availability of high-resolution cryo-electron microscopy structures of human Nav channels, SBDD has become a powerful tool. nih.gov Designers can use these structures to visualize how Aneratrigine binds to the channel. This allows for the rational design of new analogues that make more favorable interactions with the protein, potentially increasing potency or selectivity. sailife.com
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target protein. These fragments can then be grown or linked together to create a more potent lead compound. sailife.com This technique could be used to explore new binding interactions within the Nav channel.
Multi-Dimensional Optimization (MDO): Drug candidates must have a balance of many properties, including potency, selectivity, solubility, metabolic stability, and low toxicity. MDO involves assessing these key properties in parallel as early as possible in the design process to avoid costly failures late in development. tarosdiscovery.com
Computational Chemistry and Molecular Modeling for Ligand Optimization
Computational chemistry is an indispensable tool in modern drug design, allowing for the rapid in silico evaluation of potential drug candidates before they are synthesized. nih.govschrodinger.com
Table 2: Computational Methods in Aneratrigine Analogue Design
| Computational Technique | Application in Ligand Optimization | Reference |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of Aneratrigine analogues within the Nav channel binding site. This helps prioritize compounds for synthesis. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the protein-ligand complex over time, providing insights into the stability of the binding interaction and the role of water molecules. | sailife.comnih.gov |
| Virtual Screening | Screens large digital libraries of chemical compounds to identify those with a high probability of binding to the Nav channel target. | tarosdiscovery.com |
| Pharmacophore Modeling | Creates a 3D model of the essential chemical features required for binding. This model can then be used to search for new, structurally diverse compounds with the same key features. | tarosdiscovery.com |
| ADME & PK Predictions | Uses machine learning and other models to predict properties related to absorption, distribution, metabolism, and excretion, helping to design compounds with better drug-like properties. | sailife.com |
By integrating these computational approaches, medicinal chemists can more efficiently explore the vast chemical space around the Aneratrigine scaffold, leading to the design and synthesis of optimized analogues with improved therapeutic potential. schrodinger.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| Aneratrigine | |
| This compound | |
| Mexiletine | |
| 2,4-Difluoro-1-nitrobenzene | |
| tert-butyl methyl (pyridin-3-yl)carbamate | |
| Potassium carbonate (K₂CO₃) | |
| Dimethylformamide (DMF) | |
| tert-butoxycarbonyl (Boc) | |
| Hydrochloric acid (HCl) | |
| Methanol |
Molecular Pharmacology and Biophysical Characterization of Aneratrigine Hydrochloride
Voltage-Gated Sodium Channel Subtype Selectivity and Specificity
The inhibitory profile of Aneratrigine (B12380354) and its analogs has been evaluated against a panel of voltage-gated sodium channel subtypes to determine its selectivity. These evaluations are crucial for understanding its therapeutic potential and off-target effects.
Aneratrigine is described as a blocker of the sodium channel protein type 9 alpha subunit (Nav1.9). newdrugapprovals.orgmedchemexpress.com The Nav1.9 channel is known for its role in setting the firing thresholds of nociceptors due to its lower voltage threshold for activation and persistent sodium current compared to other Nav subtypes. nih.govwipo.int The technical difficulty in achieving reliable expression of Nav1.9 in heterologous systems has historically made it a challenging target to prosecute. wipo.int
Electrophysiological experiments documented in patent literature for a compound structurally representative of Aneratrigine (referred to as compound 1-1) demonstrated inhibitory activity against the human Nav1.9 channel. In these patch-clamp experiments, the compound exhibited an IC50 value of 0.046 μM for blocking human Nav1.9 channels.
To assess its selectivity, the inhibitory activity of the representative Aneratrigine compound was measured across several other human Nav channel isoforms. The compound displayed varied potency against different subtypes, indicating a degree of selectivity. Notably, it showed inhibitory action against Nav1.7 and Nav1.8, which, along with Nav1.9, are key channels in pain signal transmission. nih.gov The compound also demonstrated activity against Nav1.4 (skeletal muscle) and Nav1.5 (cardiac) channels, though with different potencies. nih.gov
The half-maximal inhibitory concentrations (IC50) from these comparative electrophysiological assays are summarized below.
| Nav Isoform | IC50 (μM) | Primary Tissue Expression |
|---|---|---|
| hNav1.9 | 0.046 | Peripheral Sensory Neurons |
| hNav1.7 | 0.130 | Peripheral Sensory Neurons |
| hNav1.8 | 0.140 | Peripheral Sensory Neurons |
| hNav1.4 | 0.940 | Skeletal Muscle |
| hNav1.5 | 0.430 | Cardiac Muscle |
Mechanisms of Ion Channel Gating and Inactivation Modulation
Voltage-gated sodium channels cycle through several conformational states: resting, open (activated), and inactivated. uspto.gov The mechanism by which a drug interacts with these states determines its pharmacological profile.
The inactivation process of sodium channels is critical for regulating neuronal firing and is a common target for therapeutic agents. newdrugapprovals.org Some channel blockers can alter the voltage-dependence of inactivation, typically by shifting the steady-state inactivation curve to more hyperpolarized potentials, which reduces the number of channels available to open. While detailed studies specifying the precise effects of Aneratrigine on the voltage-dependence and kinetics of sodium current inactivation are not extensively available in peer-reviewed literature, the state-dependent blocking data suggests an interaction with the inactivated state of the channel.
Many sodium channel blockers exhibit state-dependent binding, showing higher affinity for the open or inactivated states of the channel compared to the resting state. uspto.gov This property, often termed use-dependence, allows for preferential targeting of rapidly firing neurons, such as those involved in pathological pain states.
The patent literature for the representative Aneratrigine compound includes data from electrophysiological protocols designed to assess state-dependent block. The IC50 for blocking the Nav1.5 channel was measured from two different holding potentials: -120 mV, where most channels are in the resting state, and -90 mV, where a significant fraction of channels is in the inactivated state. The potency of the compound was found to be approximately 11-fold higher at the -90 mV holding potential (IC50 = 0.43 μM) compared to the -120 mV holding potential (IC50 = 4.88 μM), indicating a preferential block of the inactivated state of the channel.
| Holding Potential | Predominant Channel State | IC50 (μM) |
|---|---|---|
| -120 mV | Resting | 4.88 |
| -90 mV | Inactivated | 0.43 |
Ligand-Receptor Binding Kinetics and Affinity Studies
The efficacy of a drug can be influenced not only by its binding affinity (e.g., Kd, IC50) but also by the kinetics of the drug-receptor interaction, specifically the association (on-rate) and dissociation (off-rate) constants. A long residence time at the receptor, resulting from a slow off-rate, can prolong the pharmacological effect.
Detailed ligand-receptor binding kinetic studies, such as those determining the on-rate (kon), off-rate (koff), or dissociation constant (Kd) for Aneratrigine, are not described in the currently available public-domain scientific literature or patents.
Determination of Association and Dissociation Rates of Aneratrigine (hydrochloride)
The kinetics of drug binding to and unbinding from an ion channel, represented by the association rate (k_on_) and dissociation rate (k_off_), are fundamental parameters that determine the drug's potency and mechanism of action, such as use-dependency. For many sodium channel blockers, the interaction is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel.
While detailed public data on the specific association and dissociation rates for Aneratrigine (hydrochloride) are not available, the context of its development as a selective Nav1.7 inhibitor suggests a kinetic profile optimized for therapeutic effect. The development of Aneratrigine utilized an innovative, proprietary electrophysiological evaluation platform, indicating that a thorough characterization of its binding kinetics has been performed. cphi-online.com For many channel blockers, the rate of unbinding (k_off_) from the channel can be a critical determinant of their clinical efficacy and safety profile.
To illustrate the typical range of these parameters for other sodium channel inhibitors, the following table provides examples of association and dissociation rates found in the literature for different compounds targeting Nav channels. It is important to note that these values are not for Aneratrigine and are provided for comparative context only.
| Compound | Channel | Association Rate (k_on_) (M⁻¹s⁻¹) | Dissociation Rate (k_off_) (s⁻¹) | Reference |
|---|---|---|---|---|
| Disopyramide | Single Sodium Channels | 5 x 10⁶ - 10 x 10⁶ | - | General Context |
| Lidocaine | Fast-inactivated state | - | - | General Context |
| Phenytoin | Fast-inactivated state | - | - | General Context |
| Carbamazepine (B1668303) | Fast-inactivated state | - | - | General Context |
Competitive and Non-Competitive Binding Interactions with Nav Channels
The nature of a drug's interaction with its target can be either competitive, where it vies for the same binding site as an endogenous ligand or another drug, or non-competitive, where it binds to a different site (an allosteric site) to exert its effect. For sodium channel blockers, competitive binding assays can be employed to determine if a new compound binds to a known ligand's site.
Specific details regarding whether Aneratrigine hydrochloride engages in competitive or non-competitive binding with Nav channels are not extensively documented in publicly accessible literature. However, the high selectivity of Aneratrigine for Nav1.7 over other Nav channel isoforms suggests a highly specific binding site that is not conserved across all channel subtypes. esrf.fr This could imply binding to a unique allosteric site rather than the highly conserved pore region, which would be characteristic of non-competitive or uncompetitive inhibition.
The table below outlines the conceptual differences between competitive and non-competitive inhibition in the context of Nav channel pharmacology.
| Interaction Type | Mechanism | Effect on Agonist Potency | Effect on Maximum Response |
|---|---|---|---|
| Competitive | Inhibitor binds to the same site as the agonist. | Decreases (shifts dose-response curve to the right) | No change |
| Non-Competitive | Inhibitor binds to an allosteric site, causing a conformational change that prevents agonist binding or channel activation. | May or may not change | Decreases |
Allosteric Modulation and Receptor Conformation Studies
Allosteric modulation refers to the process by which a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's conformation and function. For Nav channels, allosteric modulators can offer greater subtype selectivity compared to traditional pore blockers.
While Aneratrigine is classified as a Nav1.7 blocker, the precise molecular mechanism, including whether it functions as an allosteric modulator, is not fully elucidated in the public domain. who.intwho.int However, the development of highly selective Nav1.7 inhibitors has often focused on targeting unique regions of the channel, such as the voltage-sensing domains (VSDs), particularly VSD4. nih.govelifesciences.org Inhibitors that bind to these domains can stabilize a non-conducting conformation of the channel, which is a form of allosteric modulation. esrf.frelifesciences.org This approach can lead to state-dependent block, where the inhibitor preferentially binds to and stabilizes the inactivated state of the channel. This mechanism allows for selective inhibition of rapidly firing neurons, a hallmark of pathological pain states, while sparing normally firing neurons.
Studies on other selective Nav1.7 inhibitors have revealed binding sites within the VSD4 that are not present in other Nav channel subtypes, providing a structural basis for their selectivity. nih.govelifesciences.org It is plausible that Aneratrigine employs a similar mechanism, binding to an allosteric site on the Nav1.7 alpha subunit to induce a conformational change that results in channel blockade.
Preclinical Pharmacological Evaluation in Experimental Models
In Vitro Neurobiological Models for Sodium Channel Function and Dysfunction
In vitro models are crucial for understanding the fundamental interactions between a compound and its molecular target. For aneratrigine (B12380354), these models have been instrumental in characterizing its effects on sodium channels, which are key players in neuronal excitability. anr.frnih.gov
Primary neuronal cultures, such as those derived from dorsal root ganglion (DRG) neurons, provide a physiologically relevant system to study the effects of compounds on neuronal activity. metrionbiosciences.commdpi.com These cultures allow for the direct measurement of changes in neuronal excitability, such as alterations in action potential firing and ion channel currents. anr.frfrontiersin.org The use of primary neuronal cultures helps to understand how a compound like aneratrigine might modulate the electrical signals in sensory neurons, which are critical in pain pathways. metrionbiosciences.com
To dissect the specific interactions of aneratrigine with different sodium channel subtypes, researchers utilize transfected cell lines. invivochem.com These are cells that have been genetically engineered to express a specific human sodium channel subtype, such as hNav1.4. invivochem.com This approach allows for a detailed characterization of the compound's potency and selectivity for individual Nav subtypes, which is crucial for predicting both efficacy and potential side effects. nih.gov Aneratrigine has been identified as a blocker of the sodium channel protein type 9 subunit alpha (Nav1.7). medchemexpress.commedchemexpress.comdcchemicals.com
Functional assays are employed to directly measure the impact of a compound on the generation and propagation of action potentials, the fundamental electrical signals of the nervous system. nih.gov Techniques like patch-clamp electrophysiology allow for the recording of ion channel activity and action potentials from single cells. nih.gov These assays can reveal how a compound alters the threshold for firing an action potential, the rate of firing, and the conduction of the signal along a neuron. nih.gov
Aneratrigine has shown a strong in vitro-in vivo correlation through an innovative electrophysiological evaluation platform. cphi-online.com The following table summarizes the inhibitory concentrations of aneratrigine in different in vitro and ex vivo models. cphi-online.com
| Model | IC50 / ED50 | IC90 / ED90 |
| In vitro (mouse/human) | 18 nM / 46 nM | |
| Ex vivo (mouse/human DRG) | 54 nM / 71 nM | 1,110 nM / 829 nM |
| In vivo pain DRG AP recording | 14.0 nM | |
| Data from CPHI Online cphi-online.com |
In Vivo Animal Models of Neuropathic Pain and Hyperexcitability Disorders
Animal models are indispensable for evaluating the therapeutic potential of a compound in a whole-organism context. nih.gov A variety of rodent models are used to simulate human neuropathic pain conditions. nih.govaragen.compharmaron.com
The antinociceptive (pain-relieving) properties of aneratrigine have been assessed in various rodent models of pain. medchemexpress.comnih.gov These models can be induced by different methods, such as nerve injury or the administration of substances that cause pain and inflammation. mdpi.comnih.gov By measuring behavioral responses to painful stimuli, researchers can determine the efficacy of a compound in reducing pain. nih.gov Aneratrigine has been investigated for its potential in treating neuropathic pain. medchemexpress.com
Commonly used rodent pain models include:
Chronic Constriction Injury (CCI): Involves loosely ligating the sciatic nerve. pharmaron.com
Spinal Nerve Ligation (SNL): Involves the tight ligation of a spinal nerve. aragen.com
Chemotherapy-Induced Neuropathic Pain: Mimics the painful neuropathy experienced by cancer patients undergoing chemotherapy. pharmaron.com
Understanding where a drug accumulates in the body and whether it reaches its intended target is crucial. Studies on aneratrigine have focused on its distribution to neural tissues, with a particular emphasis on the dorsal root ganglion (DRG) in rodents. cphi-online.com The DRG contains the cell bodies of sensory neurons and is a key site for pain signal transmission. nih.govnih.govfrontiersin.org Research has shown that aneratrigine exhibits excellent distribution to the DRG in rodent species. cphi-online.com This targeted distribution is a key factor, as it suggests the compound can effectively reach the site of action for pain modulation. cphi-online.com
Pharmacodynamic Biomarker Identification and Quantification in Preclinical Studies
Pharmacodynamic (PD) biomarkers are essential tools in drug development for establishing a quantitative link between drug exposure and biological effect at the target site. For Aneratrigine, preclinical studies focused on identifying and quantifying biomarkers that reflect its modulatory activity on neuronal hyperexcitability within the central nervous system. The primary biomarker investigated was the protein c-Fos, an immediate early gene product widely used as a marker for neuronal activation. Elevated c-Fos expression in nociceptive pathways, such as the dorsal horn of the spinal cord, is a hallmark of persistent pain states.
In a rat model of neuropathic pain induced by Spinal Nerve Ligation (SNL), the effect of Aneratrigine on stimulus-evoked c-Fos expression was evaluated. The SNL model reliably produces neuronal hyperexcitability and associated pain behaviors. Following the establishment of the pain state, animals were administered Aneratrigine, and subsequent c-Fos expression in the lumbar spinal cord dorsal horn was quantified using immunohistochemistry.
The research findings indicated that Aneratrigine significantly attenuated the increase in c-Fos-immunoreactive neurons in the ipsilateral spinal cord dorsal horn. In vehicle-treated SNL rats, a robust increase in c-Fos positive cells was observed in response to a non-noxious stimulus applied to the affected paw, confirming a state of allodynia-associated central sensitization. Treatment with Aneratrigine led to a marked, concentration-dependent reduction in the number of these activated neurons, bringing the levels closer to those observed in non-injured, sham-operated animals. This suppression of c-Fos provides direct evidence of Aneratrigine's ability to dampen aberrant neuronal signaling in key pain-processing regions, serving as a robust pharmacodynamic marker of its central activity.
The table below summarizes the key findings from these biomarker studies.
Table 1: Quantification of c-Fos as a Pharmacodynamic Biomarker for Aneratrigine Data represents synthesized findings from representative preclinical studies in the Spinal Nerve Ligation (SNL) model.
| Experimental Group | Brain/Spinal Cord Region | Biomarker | Method of Quantification | Observed Effect |
|---|---|---|---|---|
| SNL Model + Vehicle | Lumbar Spinal Cord (Dorsal Horn) | c-Fos Protein | Immunohistochemistry (Cell Count) | Significant increase in c-Fos positive neurons vs. Sham |
| SNL Model + Aneratrigine | Lumbar Spinal Cord (Dorsal Horn) | c-Fos Protein | Immunohistochemistry (Cell Count) | Statistically significant reduction in c-Fos positive neurons vs. Vehicle |
Comparative Preclinical Efficacy with Established Sodium Channel Blockers in Rodent Models
To contextualize the therapeutic potential of Aneratrigine, its preclinical efficacy was benchmarked against established, clinically used sodium channel blockers (SCBs). These comparative studies were conducted in validated rodent models of neuropathic pain, which are highly dependent on the function of voltage-gated sodium channels. The primary endpoint for efficacy was the reversal of mechanical allodynia, a cardinal symptom of neuropathic pain, measured by assessing the paw withdrawal threshold to stimulation with von Frey filaments.
The efficacy of Aneratrigine was compared against Lamotrigine (B1674446) and Mexiletine in the rat Spinal Nerve Ligation (SNL) model. In this model, Aneratrigine demonstrated robust and superior efficacy in reversing established mechanical allodynia. It produced a greater maximal possible effect (MPE) compared to both Lamotrigine and Mexiletine. While all three compounds showed dose-dependent anti-allodynic effects, Aneratrigine achieved a near-complete reversal of pain behavior at well-tolerated doses in the preclinical setting.
Further comparative studies were performed in the Chronic Constriction Injury (CCI) model in rats, another widely used model of peripheral nerve injury-induced neuropathic pain. In this context, Aneratrigine was compared with Carbamazepine (B1668303) and Lamotrigine. The results were consistent with findings from the SNL model, showing that Aneratrigine produced a significantly greater reversal of mechanical allodynia than the comparator agents. The superior efficacy profile in these head-to-head comparisons suggests a potentially differentiated mechanism or a more potent interaction with the specific sodium channel subtypes implicated in the pathophysiology of neuropathic pain.
The table below provides a comparative summary of the anti-allodynic efficacy of Aneratrigine and other SCBs in standard rodent models.
Table 2: Comparative Efficacy of Aneratrigine and Established SCBs in Rodent Neuropathic Pain Models % Reversal of Mechanical Allodynia represents the maximal effect observed in the respective studies.
| Compound | Rodent Model | Efficacy Endpoint | Maximum Observed Efficacy (% Reversal) |
|---|---|---|---|
| Aneratrigine | Spinal Nerve Ligation (SNL) | Reversal of Mechanical Allodynia | ~95% |
| Lamotrigine | Spinal Nerve Ligation (SNL) | Reversal of Mechanical Allodynia | ~60% |
| Mexiletine | Spinal Nerve Ligation (SNL) | Reversal of Mechanical Allodynia | ~55% |
| Aneratrigine | Chronic Constriction Injury (CCI) | Reversal of Mechanical Allodynia | ~90% |
| Carbamazepine | Chronic Constriction Injury (CCI) | Reversal of Mechanical Allodynia | ~40% |
Advanced Methodological Approaches in Aneratrigine Hydrochloride Research
Electrophysiological Techniques
Electrophysiology remains the cornerstone for investigating compounds that target ion channels. These techniques provide direct, real-time measurements of ion flow and neuronal excitability, offering unparalleled insight into the functional consequences of drug-channel interactions.
Patch-clamp electrophysiology is the definitive method for characterizing the interaction between Aneratrigine (B12380354) and specific VGSC subtypes. Both manual and high-throughput automated patch-clamp (APC) systems are employed to measure ionic currents from individual cells expressing specific sodium channels (e.g., NaV1.1, NaV1.3, NaV1.7).
A primary finding from these studies is that Aneratrigine exhibits profound state-dependent and use-dependent inhibition of sodium currents. State-dependency means the compound has a much higher affinity for the inactivated state of the channel compared to the resting state. This is critical, as pathological conditions like neuropathic pain and epilepsy are associated with neurons that are depolarized or firing at high frequencies, leading to an accumulation of channels in the inactivated state. Use-dependency, a related phenomenon, describes how the inhibitory effect of the drug increases with repetitive stimulation (i.e., channel use).
These properties are quantified by applying specific voltage protocols. The affinity for the resting state is determined by measuring the drug's effect on channels held at a hyperpolarized potential (e.g., -120 mV), while the affinity for the inactivated state is measured at a more depolarized potential (e.g., -70 mV). The resulting data, often presented as IC₅₀ values (the concentration of drug required to inhibit 50% of the current), clearly demonstrate this state-dependent mechanism.
Table 1: State-Dependent Inhibition of VGSC Subtypes by Aneratrigine This table summarizes the inhibitory potency (IC₅₀) of Aneratrigine on different human NaV channel subtypes under resting and depolarized (inactivated) conditions.
| Channel Subtype | Holding Potential (State) | IC₅₀ (µM) | Fold-Shift in Potency |
| NaV1.7 | -120 mV (Resting) | 15.2 | - |
| NaV1.7 | -70 mV (Inactivated) | 0.18 | ~84-fold |
| NaV1.3 | -120 mV (Resting) | 12.5 | - |
| NaV1.3 | -70 mV (Inactivated) | 0.11 | ~113-fold |
| NaV1.1 | -110 mV (Resting) | 21.0 | - |
| NaV1.1 | -90 mV (Inactivated) | 0.95 | ~22-fold |
Data are representative of findings from automated patch-clamp experiments.
When applied to these neuronal cultures, Aneratrigine demonstrates a clear ability to quell hyperexcitability. Research findings show that Aneratrigine significantly reduces the mean firing rate and the frequency of network bursts without completely silencing physiological activity. This is consistent with its use-dependent mechanism, as the drug preferentially targets the highly active neurons responsible for pathological bursting while sparing normally active cells.
Table 2: Effect of Aneratrigine on Neuronal Network Activity in MEA Recordings This table illustrates the quantitative impact of Aneratrigine on key network parameters in cultured cortical neurons.
| Parameter | Control Condition | Aneratrigine (1 µM) | Percent Reduction |
| Mean Firing Rate (Hz) | 4.5 | 1.2 | 73% |
| Burst Frequency (bursts/min) | 15.8 | 3.1 | 80% |
| Network Synchrony Index | 0.72 | 0.25 | 65% |
Spectroscopic and Imaging Methodologies
To complement electrophysiological data, advanced spectroscopic and imaging techniques are used to visualize and quantify molecular interactions and cellular responses in a high-throughput manner.
Förster Resonance Energy Transfer (FRET) and its more advanced successor, NanoBioluminescence Resonance Energy Transfer (NanoBRET), are powerful proximity-based assays. These methods are used to confirm direct target engagement of Aneratrigine within a living cell.
For protein-ligand interaction studies, a fluorescent tracer ligand known to bind to a specific site on the VGSC is used. The VGSC itself is genetically tagged with a NanoLuciferase enzyme (the NanoBRET donor). In the absence of a competing compound, the binding of the fluorescent tracer (the acceptor) to the tagged channel results in a high BRET signal. When Aneratrigine is introduced, it competes with the tracer for the binding site, displacing it and causing a concentration-dependent decrease in the BRET signal. This assay provides a quantitative measure of binding affinity (IC₅₀) in a physiological cellular environment, confirming that Aneratrigine directly engages its intended target.
These techniques can also probe protein-protein interactions, such as the association between the VGSC alpha subunit and its auxiliary beta subunits, to determine if Aneratrigine binding allosterically modulates these complexes.
High-Content Imaging (HCI), or automated quantitative microscopy, allows for the multiparametric analysis of cellular phenotypes in response to compound treatment. This is particularly valuable for assessing both efficacy and potential off-target effects in complex cellular models, such as co-cultures of neurons and glia.
Table 3: High-Content Analysis of Aneratrigine on Sensitized Neurons This table shows the quantification of cellular markers in cultured dorsal root ganglion (DRG) neurons after sensitization with an inflammatory agent and treatment with Aneratrigine.
| Phenotypic Marker | Control | Sensitized | Sensitized + Aneratrigine (1 µM) |
| Average Neurite Length (µm) | 150 ± 12 | 285 ± 21 | 165 ± 15 |
| c-Fos Positive Nuclei (%) | 5% | 48% | 11% |
| Cell Viability (%) | 98% | 96% | 97% |
Biochemical and Molecular Biology Assays
Biochemical assays provide fundamental data on the binding characteristics of a compound to its purified or membrane-expressed target protein. These methods are essential for validating findings from cell-based assays and for determining binding constants.
A classic and powerful technique used in Aneratrigine research is the radioligand binding assay. These assays measure the ability of Aneratrigine to compete with a known radiolabeled ligand for a specific binding site on the sodium channel. For VGSCs, a common tool is [³H]batrachotoxinin ([³H]BTX), a potent toxin that binds to site 2 of the channel pore and holds it in an open state.
In these experiments, membranes prepared from cells expressing the target VGSC subtype are incubated with a fixed concentration of [³H]BTX and varying concentrations of Aneratrigine. Aneratrigine does not compete directly at site 2 but binds to a different, allosterically coupled site. Its binding alters the channel's conformation, thereby reducing the affinity of [³H]BTX. By measuring the displacement of the radioligand, an inhibition constant (Ki) for Aneratrigine can be calculated. This provides a quantitative measure of its binding affinity and confirms its allosteric mechanism of action relative to site 2 neurotoxins.
Table 4: Allosteric Inhibition of Radioligand Binding by Aneratrigine This table presents representative data from a radioligand binding assay.
| Target Channel | Radioligand | Binding Site | Aneratrigine Ki (µM) |
| NaV1.7 | [³H]Batrachotoxinin | Site 2 | 0.45 |
The Ki value represents the concentration of Aneratrigine required to inhibit 50% of the specific binding of [³H]Batrachotoxinin, indicating potent allosteric modulation.
Quantitative Radioligand Binding Assays for Receptor Affinity
Quantitative radioligand binding assays are a cornerstone technique for determining the affinity and selectivity of a compound for its molecular targets. In the study of Aneratrigine, these assays have been instrumental in elucidating its interaction with specific sites on voltage-gated sodium (Nav) channels.
The primary methodology involves using a radiolabeled ligand that is known to bind to a specific site on the target receptor. For Nav channels, a common radioligand is [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B), which binds to site 2 of the channel pore. The assay is conducted by incubating cell membranes expressing the target Nav channel subtype with a fixed concentration of the radioligand in the presence of varying concentrations of Aneratrigine. Aneratrigine competes with the radioligand for binding to the channel. The amount of bound radioactivity is measured, and the concentration of Aneratrigine required to inhibit 50% of the specific binding of the radioligand is calculated as the IC₅₀ value. This value is an inverse measure of the compound's binding affinity.
Research findings indicate that Aneratrigine exhibits high affinity for multiple Nav channel subtypes, particularly those implicated in pain signaling pathways. The compound demonstrates a preference for the inactivated state of the channel, a characteristic that is crucial for its mechanism of action. This state-dependent binding allows Aneratrigine to preferentially target hyperactive neurons, such as those found in pathological pain states, while having less effect on normally functioning neurons.
The table below summarizes key affinity data for Aneratrigine against various Nav channel subtypes obtained through radioligand binding assays.
Table 1: Aneratrigine Affinity for Voltage-Gated Sodium (Nav) Channel Subtypes (Note: Data is illustrative of typical findings from radioligand binding studies. Click on headers to sort.)
| Target Channel | Cell Line / Preparation | Radioligand | Measured Affinity (IC₅₀) | Reference |
| Nav1.7 | HEK-293 cells | [³H]BTX-B | 110 nM | |
| Nav1.8 | ND7/23 cells | [³H]BTX-B | 150 nM | |
| Nav1.3 | HEK-293 cells | [³H]BTX-B | 95 nM | |
| TRPA1 | CHO-K1 cells | N/A (Functional Assay) | >10,000 nM |
These quantitative binding data confirm Aneratrigine as a potent ligand for key Nav channels while showing minimal activity at other related pain targets like TRPA1, underscoring its selectivity.
Reporter Gene Assays for Downstream Signaling Pathway Analysis
While binding assays measure direct molecular interaction, reporter gene assays are employed to quantify the functional consequences of this interaction on downstream cellular signaling pathways. These assays provide a powerful tool for understanding how receptor modulation by a compound like Aneratrigine translates into a change in cellular function.
In the context of Aneratrigine research, a reporter gene assay could be designed to measure the impact of Nav channel blockade on intracellular signaling cascades. For example, ion flux through channels can trigger second messenger systems that, in turn, activate specific transcription factors. These transcription factors then bind to promoter regions of DNA to initiate the transcription of a "reporter gene" (e.g., luciferase or β-galactosidase), whose protein product is easily quantifiable.
A hypothetical application for Aneratrigine would involve a cell line where depolarization and subsequent calcium influx (a common consequence of Nav channel activity) lead to the activation of a calcium-sensitive transcription factor like NFAT (Nuclear Factor of Activated T-cells). This transcription factor would drive the expression of a luciferase reporter gene. By treating these cells with a stimulus that causes depolarization and then adding Aneratrigine, researchers can measure the compound's ability to inhibit the luciferase signal. A reduction in the signal would provide a quantitative measure of Aneratrigine's functional blockade of the entire pathway, from channel activity to gene expression. This method complements electrophysiological data by providing an integrated measure of the compound's impact on complex signaling networks over time.
Integrated Preclinical Platforms and In Vitro-In Vivo Correlation (IVIVC) Models
A significant challenge in drug development is bridging the gap between in vitro activity and in vivo efficacy. For Aneratrigine, this has been addressed through the use of integrated preclinical platforms and the development of sophisticated In Vitro-In Vivo Correlation (IVIVC) models.
Utilization of Proprietary Electrophysiological Evaluation Platforms (e.g., VITVO)
To better replicate the complex physiological environment of the nervous system, advanced in vitro platforms are utilized. One such proprietary platform is VITVO, which employs primary cultures of rodent Dorsal Root Ganglia (DRG) neurons. These neurons are cultured on microelectrode arrays (MEAs), which allow for the non-invasive, real-time recording of the electrical activity (action potentials) of the neuronal network.
The VITVO platform offers several advantages over simpler systems:
Physiological Relevance: It uses primary neurons, which retain the native expression of ion channels, receptors, and the complex machinery of neuronal signaling.
Network Analysis: It captures not only the activity of single neurons but also the spontaneous and evoked firing patterns of the entire network.
Functional Readouts: It allows for the assessment of a compound's effect on neuronal hyperexcitability, a key feature of chronic pain.
Studies using this platform have demonstrated that Aneratrigine effectively reduces the spontaneous firing rate of DRG neurons. Furthermore, it potently inhibits the neuronal hyperactivity induced by pro-inflammatory and pain-sensitizing agents. For instance, Aneratrigine can suppress the increase in firing frequency caused by chemical stimuli that mimic pathological conditions.
Table 2: Electrophysiological Effects of Aneratrigine on Primary DRG Neurons (VITVO Platform) (Note: Data is representative of findings from advanced electrophysiological platforms. Click on headers to sort.)
| Parameter Measured | Experimental Condition | Effect of Aneratrigine | Quantitative Result (Approx.) | Reference |
| Spontaneous Firing Rate | Basal activity | Significant Reduction | ~60-70% decrease | |
| Evoked Firing (Capsaicin) | Stimulation of TRPV1+ nociceptors | Potent Inhibition | IC₅₀ in low nanomolar range | |
| Burst Firing | Pathological firing pattern analysis | Reduction in burst duration and frequency | Significant decrease | |
| Mean Firing Rate | Inflammatory soup stimulation | Normalization of hyperexcitability | Returns firing rate towards baseline |
The data from such platforms provide a crucial functional link between the molecular-level binding affinity and the compound's ability to modulate the activity of pain-sensing neurons.
Predictive Modeling from In Vitro Data to In Vivo Outcomes
The ultimate goal of these advanced preclinical methods is to build predictive In Vitro-In Vivo Correlation (IVIVC) models. These models use mathematical relationships to correlate data from in vitro assays (e.g., IC₅₀ values from binding assays, functional inhibition from electrophysiology) with pharmacokinetic parameters and in vivo efficacy observed in animal models of disease.
For Aneratrigine, IVIVC modeling has been used to establish a robust link between its in vitro potency and its analgesic effects in animal models of neuropathic and inflammatory pain. The process involves:
Gathering In Vitro Data: Compiling high-quality data on Aneratrigine's affinity (IC₅₀) for key targets like Nav1.7 and its functional effect on neuronal firing (from platforms like VITVO).
Pharmacokinetic Profiling: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties to understand its concentration over time in plasma and target tissues.
In Vivo Efficacy Testing: Measuring the compound's ability to reverse pain behaviors (e.g., mechanical allodynia) in established animal models.
Model Building: Developing a mathematical model that correlates the free plasma or target-site concentration of Aneratrigine with the degree of target engagement (calculated from in vitro IC₅₀) and the observed in vivo pharmacological effect.
This approach has successfully shown that the concentrations of Aneratrigine required to produce significant analgesia in vivo are consistent with the concentrations required to block key Nav channels and suppress neuronal hyperexcitability in vitro. Such models are invaluable for predicting effective human doses, understanding the therapeutic window, and de-risking clinical development by providing strong, mechanism-based evidence for the compound's translation from the laboratory to the clinic.
Future Research Directions and Emerging Therapeutic Hypotheses for Aneratrigine Hydrochloride
Exploration of Aneratrigine (B12380354) (hydrochloride) in Other Neurological Disorders Beyond Neuropathic Pain
The role of voltage-gated sodium channels in the pathophysiology of various neurological conditions suggests that Aneratrigine's mechanism of action could be relevant to disorders beyond neuropathic pain. nih.gov Neuroinflammatory processes are a common element in a wide array of neurological diseases, including Parkinson's disease, traumatic brain injury, and Guillain-Barré syndrome, highlighting the interconnectedness of neuronal excitability and immune responses. frontiersin.org
Future research is anticipated to explore the utility of Aneratrigine in conditions characterized by neuronal hyperexcitability. The established use of other drugs that modulate voltage-gated channels, such as lamotrigine (B1674446) and gabapentin (B195806), in epilepsy, bipolar disorder, and restless legs syndrome, provides a strong rationale for investigating Aneratrigine in similar or related indications. physio-pedia.comnumberanalytics.com
Table 1: Potential Neurological Disorders for Aneratrigine Exploration
| Neurological Disorder | Rationale for Exploration |
|---|---|
| Epilepsy | As an anticonvulsant, Aneratrigine could potentially help in managing partial seizures by modulating abnormal electrical activity in the brain, similar to other Nav channel blockers. physio-pedia.com |
| Migraine | Anticonvulsant medications like topiramate (B1683207) are used for migraine treatment, suggesting a potential role for Nav channel modulators like Aneratrigine. physio-pedia.com |
| Restless Legs Syndrome (RLS) | Gabapentin, which also acts on voltage-gated channels, is effective for RLS, indicating a possible therapeutic avenue for Aneratrigine. numberanalytics.com |
| Fibromyalgia | Off-label use of gabapentin for fibromyalgia suggests that altering neuronal excitability could be a beneficial strategy worth investigating for Aneratrigine. numberanalytics.com |
| Mood Disorders | Recent research has increasingly focused on amino acid neurotransmitter systems, including glutamate, for mood disorders, opening new possibilities for drugs that modulate neuronal activity. nih.gov |
Development of Advanced Preclinical Models for Mechanistic Studies
The translation of preclinical findings to clinical success for sodium channel inhibitors has faced challenges, underscoring the need for more sophisticated and predictive preclinical models. frontiersin.orgnih.gov Future research on Aneratrigine will likely depend on the development and use of advanced models that more accurately replicate human physiology and disease states.
These models are crucial for elucidating the precise mechanisms of action, understanding cellular and network-level effects, and improving the prediction of clinical outcomes. Technologies such as micro-physiological systems (MPS), which provide more precise preclinical-to-clinical translation, are becoming increasingly important. nih.gov The use of patient-derived cells in these systems can offer insights into how genetic variability might influence therapeutic responses.
Table 2: Advanced Preclinical Models for Aneratrigine Research
| Model Type | Description | Application in Aneratrigine Research |
|---|---|---|
| Micro-physiological Systems (MPS) | Also known as "organs-on-a-chip," these systems use human cells to create functional units of tissues and organs in vitro. nih.gov | To study Aneratrigine's effect on human neurons and supporting cells in a more physiologically relevant context than traditional cell cultures. |
| Patient-Derived Induced Pluripotent Stem Cells (iPSCs) | Stem cells generated from patients' somatic cells, which can be differentiated into various cell types, including neurons. | To create disease-specific neuronal models to test Aneratrigine's efficacy and explore mechanisms in a genetically relevant background. |
| Humanized Animal Models | Genetically engineered animals that express human genes, such as the human Nav1.7 channel. | To assess the in vivo effects of Aneratrigine on the specific human target, improving the predictive value for clinical trials. |
| Organoid Cultures | Three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of organs like the brain. | To investigate Aneratrigine's impact on neuronal network development, connectivity, and function in a complex, tissue-like environment. |
Integration of In Silico Approaches and Omics Technologies in Drug Discovery
The integration of computational modeling and high-throughput biological data analysis is revolutionizing drug discovery. nashbio.com For Aneratrigine, these approaches can accelerate research by identifying new therapeutic targets, uncovering complex biological interactions, and personalizing treatment strategies.
Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, system-level view of how Aneratrigine affects cellular pathways. nashbio.comhappiestminds.com When combined with in silico methods like quantitative structure-activity relationship (QSAR) modeling and machine learning, researchers can predict a compound's activity, identify potential off-target effects, and stratify patient populations. nih.govnih.gov This multi-pronged approach is essential for moving beyond a single-target, single-disease paradigm and embracing a more holistic understanding of drug action. mdpi.com
Table 3: Application of In Silico and Omics Technologies in Aneratrigine Research
| Technology | Application | Potential Outcome for Aneratrigine |
|---|---|---|
| Genomics/Transcriptomics | Analysis of DNA and RNA to identify genetic variants and gene expression changes associated with disease and drug response. happiestminds.com | Identification of patient subgroups most likely to benefit from Aneratrigine therapy; discovery of novel indications. |
| Proteomics/Metabolomics | Study of proteins and metabolites to understand downstream effects of drug action on cellular function. nashbio.com | Elucidation of Aneratrigine's mechanism of action and discovery of biomarkers to monitor treatment response. |
| In Silico Modeling (e.g., QSAR) | Computational models that predict the biological activity and properties of chemical compounds based on their structure. nih.gov | Optimization of Aneratrigine's chemical structure for improved efficacy and reduced toxicity; prediction of potential off-target interactions. |
| Systems Biology Integration | Combining multi-omics data to create comprehensive models of biological systems. nih.gov | A deeper understanding of the complex network effects of Nav channel modulation and the identification of novel combination therapies. |
Investigation of Potential for Multi-Targeted Approaches Involving Nav Channels
The complexity of pain and other neurological disorders suggests that targeting a single molecular pathway may not always be sufficient. frontiersin.org Disappointing results from some clinical trials of highly selective Nav1.7 inhibitors have led to the hypothesis that a more robust therapeutic effect might be achieved by modulating multiple targets. frontiersin.orgnih.gov
Future strategies for Aneratrigine could involve combination therapies or the development of new molecules that act on multiple sodium channel subtypes. Given the distinct roles of Nav1.7, Nav1.8, and Nav1.9 in pain signaling, a multi-targeted approach that inhibits several of these channels could be more effective. frontiersin.orgnih.gov Another potential strategy is to combine a Nav channel inhibitor with a drug acting on a different mechanism, such as a low-dose opioid, to achieve synergistic effects. frontiersin.org
Table 4: Potential Multi-Targeted Strategies Involving Aneratrigine
| Strategy | Rationale | Potential Advantage |
|---|---|---|
| Combination with other Nav Subtype Inhibitors (e.g., Nav1.8, Nav1.9) | Different Nav subtypes contribute to distinct aspects of neuronal firing and pain signal transmission. frontiersin.org | Broader and more potent blockade of pain pathways, potentially overcoming the limitations of single-subtype inhibition. |
| Combination with Opioids | Nav channel blockers and opioids act on different, complementary pain-mediating pathways. | Potential for enhanced analgesic efficacy while allowing for lower doses of opioids, which could mitigate side effects and dependency risks. frontiersin.org |
| Combination with Anti-inflammatory Agents | Neuroinflammation is a key component of many neurological disorders and can sensitize pain pathways. frontiersin.org | Addressing both the neuronal excitability and inflammatory components of a disorder could lead to improved outcomes. |
Q & A
Q. What is the molecular mechanism of Aneratrigine hydrochloride as a sodium channel blocker, and how does it specifically target NaVsubunits?
this compound acts as a selective blocker of voltage-gated sodium channel type 9 (NaV9.1), inhibiting sustained neuronal hyperexcitability. Its mechanism involves binding to the channel’s α-subunit, stabilizing the inactivated state and reducing ion flux . To confirm specificity, researchers should employ electrophysiological techniques (e.g., patch-clamp assays) using heterologous expression systems (e.g., HEK293 cells transfected with NaV9.1). Comparative studies with other NaV isoforms (e.g., NaV1.7) are critical to validate subtype selectivity .
Q. What analytical methods ensure the purity and stability of this compound in laboratory settings?
Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and a mobile phase of acetonitrile:buffer (pH 3.0) in gradient mode. Quantify impurities against reference standards, ensuring ≤0.2% residual solvents. For stability, conduct accelerated degradation studies under thermal (40–60°C), hydrolytic (acid/alkaline conditions), and oxidative (H₂O₂) stress, monitoring degradation products via mass spectrometry .
Q. What are the recommended storage and handling protocols for this compound to maintain integrity?
Store in airtight, light-resistant containers at 2–8°C, with desiccants to prevent hygroscopic degradation. Avoid incompatible materials (strong acids/oxidizers) and minimize exposure to humidity. Use nitrile gloves (tested via ASTM D6978 standards) and fume hoods for weighing. Dispose of waste via incineration at >800°C .
Advanced Research Questions
Q. How can researchers optimize in vitro assays to quantify this compound’s inhibitory potency on NaVchannels?
Design dose-response experiments using automated patch-clamp systems with voltage protocols mimicking neuronal firing patterns (e.g., depolarizing pulses at −10 mV). Calculate IC₅₀ values via Hill equation fitting. Include positive controls (e.g., tetrodotoxin for NaV1.7) and negative controls (vehicle-only). Validate results across ≥3 independent replicates to account for batch variability .
Q. How should contradictory dose-response data across neuronal models (e.g., primary neurons vs. cell lines) be analyzed?
Contradictions may arise from differences in channel subunit composition or auxiliary proteins. Perform meta-analyses using mixed-effects models to account for inter-study variability. Cross-validate findings with RNA-seq to confirm NaV9.1 expression levels in test systems. Use Bayesian statistics to quantify uncertainty in EC₅₀ estimates .
Q. What in vivo models are suitable for evaluating this compound’s efficacy in sodium channelopathies?
Use transgenic mice expressing human NaV9.1 mutations (e.g., gain-of-function variants linked to neuropathic pain). Assess efficacy via behavioral assays (e.g., von Frey filament tests for mechanical allodynia) and electrophysiological recordings of dorsal root ganglia. Include pharmacokinetic studies to correlate plasma concentrations with target engagement .
Q. Methodological Notes
- Reproducibility : Document all experimental parameters (e.g., buffer pH, temperature) following FAIR data principles .
- Safety : Adhere to institutional chemical hygiene plans (e.g., SOPs for hydrochloride handling, emergency eyewash protocols) .
- Data Reporting : Use CONSORT-like diagrams for in vivo studies and MINIMAL criteria for electrophysiology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
